N-(Piperidin-4-yl)methanesulfonamide hydrochloride
Overview
Description
N-(Piperidin-4-yl)methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C6H14N2O2S·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Step 1: Piperidine is reacted with methanesulfonyl chloride in an organic solvent like dichloromethane.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The resulting N-(Piperidin-4-yl)methanesulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Piperidin-4-yl)methanesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a base to facilitate the substitution.
Major Products Formed:
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: New compounds with different functional groups replacing the methanesulfonamide group.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Modification: Used in studies involving the modification of proteins to understand their function and interactions.
Medicine:
Drug Development: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Hydroxycyclohexyl)methanesulfonamide
- (4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Comparison:
- Structural Differences: While all these compounds contain a piperidine ring, they differ in the substituents attached to the ring, which can significantly impact their chemical and biological properties.
- Unique Features: N-(Piperidin-4-yl)methanesulfonamide hydrochloride is unique due to the presence of the methanesulfonamide group, which imparts specific reactivity and potential biological activity.
- Applications: The applications of these compounds can vary widely based on their structure. For example, some may be more suitable for drug development, while others might be better suited for industrial applications.
Properties
IUPAC Name |
N-piperidin-4-ylmethanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUXJHDQXASOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608834 | |
Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68996-26-9 | |
Record name | Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68996-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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